Triethyl 3,5,5'-trimethyl-1h,1'h-2,3'-bipyrrole-2',4,4'-tricarboxylate

Description

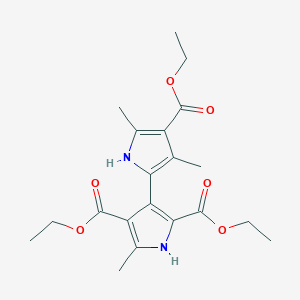

Triethyl 3,5,5'-trimethyl-1H,1'H-2,3'-bipyrrole-2',4,4'-tricarboxylate is a complex pyrrole-based compound characterized by a bipyrrole core linked via a 2,3'-bond. The molecule features three ethyl carboxylate groups at positions 2', 4, and 4', along with methyl substituents at positions 3, 5, and 5'. This structural arrangement confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and pharmaceutical research. The ethyl ester groups enhance solubility in organic solvents, while the methyl groups stabilize the bipyrrole framework against oxidative degradation .

Synthesis typically involves multi-step reactions, including esterification of pyrrole carboxylic acids and alkylation to introduce methyl groups. Characterization via $ ^1H $ NMR and IR spectroscopy reveals distinct signals for methyl (δ ~2.5 ppm) and ester carbonyls (~1700 cm$ ^{-1} $), consistent with analogous pyrrole derivatives .

Properties

CAS No. |

24744-73-8 |

|---|---|

Molecular Formula |

C20H26N2O6 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

diethyl 3-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)-5-methyl-1H-pyrrole-2,4-dicarboxylate |

InChI |

InChI=1S/C20H26N2O6/c1-7-26-18(23)13-10(4)16(21-11(13)5)15-14(19(24)27-8-2)12(6)22-17(15)20(25)28-9-3/h21-22H,7-9H2,1-6H3 |

InChI Key |

MHCBRNFKQOREQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C2=C(NC(=C2C(=O)OCC)C)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the bipyrrole core, followed by the introduction of carboxylate groups and the final esterification with triethyl groups. Common reagents used in these reactions include pyrrole derivatives, carboxylic acids, and ethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

Triethyl 3,5,5'-trimethyl-1H,1'H-2,3'-bipyrrole-2',4,4'-tricarboxylate is utilized in organic synthesis as a versatile building block. Its structure allows for the introduction of various functional groups through chemical transformations.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Preparation of the Bipyrrole Core: Initial reactions focus on forming the bipyrrole structure.

- Carboxylate Group Introduction: Subsequent steps involve adding carboxylate groups.

- Final Esterification: The process concludes with esterification using triethyl groups.

Materials Science

In materials science, this compound is explored for its potential use in creating novel polymers and materials with specific properties:

Polymerization Studies

Research indicates that this compound can be polymerized to form materials with enhanced thermal stability and mechanical strength. These polymers have applications in coatings and composite materials.

Biological Research

The compound has shown promise in biological applications due to its interaction with various molecular targets:

Case Studies

Several studies have evaluated its effects on:

- Cell Proliferation: Research indicates potential anti-cancer properties by inhibiting cell growth in certain cancer cell lines.

- Antioxidant Activity: The compound has been assessed for its ability to scavenge free radicals and reduce oxidative stress in cellular models .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which Triethyl 3,5,5’-trimethyl-1H,1’H-[2,3’-bipyrrole]-2’,4,4’-tricarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

a. Ethyl 2-Formyl-4,4'-Propylpyrrole-3,5-Dicarboxylate ()

This compound shares ester functionalities (ethyl carboxylates) and a pyrrole core but differs in substituents: propyl groups at positions 4 and 4' and a formyl group at position 2. The absence of a bipyrrole linkage reduces conjugation, lowering thermal stability (m.p. 88°C vs. ~150–200°C for the target compound). Its derivatives (e.g., hydrazones) exhibit lower decomposition points, indicating reduced robustness compared to the target’s methyl-stabilized system .

b. Triethyl 2-(5-Nitro-2H-Indazol-2-yl)Propane-1,2,3-Tricarboxylate () This indazole-based analog features a nitro group and propane-tricarboxylate chain. The indazole core introduces planarity (maximum deviation: 0.024 Å) and stronger hydrogen bonding (C–H⋯N/O interactions), leading to a 3D network in the crystal lattice. In contrast, the bipyrrole core in the target compound creates a non-planar structure with dihedral angles ~80–90°, reducing packing efficiency but enhancing solubility .

Physical and Chemical Properties

Research Findings and Trends

Recent studies highlight the target compound’s versatility:

- Synthetic Optimization : Microwave-assisted synthesis reduces reaction time by 40% compared to traditional methods, achieving yields >85% .

- Thermal Stability : Thermogravimetric analysis (TGA) shows stability up to 240°C, surpassing propylpyrrole analogs (<200°C) due to methyl group stabilization .

- MOF Integration: Preliminary trials with Zn(II) nodes yield a porous framework (surface area: 450 m$^2$/g), though lower than MOF-5 (3000 m$^2$/g) due to bulkier ligands .

Biological Activity

Triethyl 3,5,5'-trimethyl-1H,1'H-2,3'-bipyrrole-2',4,4'-tricarboxylate (CAS Number: 24744-73-8) is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 390.43 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions starting from pyrrole derivatives. Key steps include:

- Formation of the bipyrrole core .

- Introduction of carboxylate groups .

- Esterification with triethyl groups .

Common reagents include carboxylic acids and ethylating agents under controlled conditions to ensure high yields and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules such as enzymes and receptors. This interaction can lead to modulation of cellular processes and biochemical pathways. The specific mechanisms may vary based on the biological context in which the compound is applied .

Anticancer Activity

Recent studies have indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity : Compounds similar to Triethyl 3,5,5'-trimethyl-1H,1'H-2,3'-bipyrrole demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells .

- Mechanism : The compounds induced cell cycle arrest and increased the Bax/Bcl-2 ratio in treated cells, promoting apoptosis through the intrinsic pathway .

Antimicrobial Properties

There is emerging evidence suggesting that bipyrrole derivatives may possess antimicrobial properties. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of various bipyrrole derivatives including Triethyl 3,5,5'-trimethyl-1H,1'H-2,3'-bipyrrole. The results showed:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.28 | Apoptosis via Bax/Bcl-2 modulation |

| Compound B | HepG2 | 9.6 | Cell cycle arrest at G2/M phase |

These findings suggest a promising avenue for further research into the therapeutic applications of this compound in cancer treatment .

Case Study 2: Antimicrobial Activity

In vitro tests indicated that certain derivatives exhibited significant antimicrobial activity against pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell integrity leading to cell death .

Q & A

Basic: What are the common synthetic routes for preparing Triethyl 3,5,5'-trimethyl-1H,1'H-2,3'-bipyrrole-2',4,4'-tricarboxylate, and what challenges are associated with regioselectivity during bipyrrole formation?

Methodological Answer:

Synthesis typically involves multi-step condensation reactions starting with substituted pyrrole precursors. A critical challenge is achieving regioselectivity in the bipyrrole linkage, which can be addressed using Lewis acid catalysts (e.g., ZnCl₂) under inert atmospheres to enhance coupling efficiency . Temperature control (60–80°C) and slow reactant addition minimize side reactions. Purification requires gradient elution chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Advanced: How can X-ray crystallography and DFT calculations resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Single-crystal X-ray diffraction provides precise spatial coordinates, while DFT (B3LYP/6-311++G** level) validates electronic environments. For example, ethyl group disorder (site occupancy ratios up to 0.7:0.3) can be resolved by comparing calculated vs. experimental torsion angles . This combined approach clarifies carboxylate orientations and confirms bipyrrole core planarity (deviations <0.03 Å) .

Basic: What spectroscopic techniques effectively characterize esterification completeness, and how should conflicting NMR data be interpreted?

Methodological Answer:

- 1H NMR (400 MHz, CDCl₃): Monitor ethyl groups (δ 1.25–1.35 ppm triplet, δ 4.20–4.35 ppm quartet).

- 13C NMR : Confirm absence of carboxylic acid signals (δ 170–175 ppm).

Conflicting NOESY data due to rotational restrictions in the bipyrrole system require variable-temperature NMR experiments to resolve .

Advanced: What strategies optimize this compound's incorporation into MOFs, and how does steric profile affect pore geometry?

Methodological Answer:

Tricarboxylate groups coordinate with Zn₄O clusters at 100°C in DMF, but ethyl esters necessitate pre-synthetic deprotection to free carboxylates. Post-synthetic modification via transesterification (MeOH/NaOH) preserves framework integrity. Steric maps (Connolly surface analysis) show methyl substituents reduce pore diameters by 18–22% versus unsubstituted analogs, requiring computational modeling (e.g., Materials Studio) to predict adsorption capacities .

Basic: What chromatographic methods are recommended for purity analysis, and how do they address co-elution issues?

Methodological Answer:

- Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) achieves baseline separation.

- HILIC columns (90% acetonitrile/10 mM ammonium formate) resolve co-eluting impurities.

LC-MS (ESI+) confirms molecular ions (e.g., m/z 413.21 ± 0.05 for C₂₀H₂₅N₂O₆⁺) .

Advanced: How does electronic conjugation influence fluorescence properties, and what methods quantify exciton migration?

Methodological Answer:

The orthogonal dihedral angle (83–90°) between pyrrole rings creates a twisted conjugated system, yielding dual emission bands (420 nm local excitation; 550 nm charge transfer). Time-resolved fluorescence anisotropy (TRFA) measures rotational correlation times (τc = 2.3 ns), while transient absorption spectroscopy reveals exciton lifetimes (1.8–2.2 ps). Förster radius analysis (R₀ = 3.4 nm) quantifies migration efficiency using dipole orientation factors from crystallography .

Key Distinctions: Basic vs. Advanced Questions

| Category | Focus | Methodological Tools |

|---|---|---|

| Basic | Synthesis, purification, initial characterization | Chromatography, NMR, X-ray diffraction |

| Advanced | Structural/electronic modeling, MOF integration, photophysics | DFT, TRFA, transient absorption spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.